KPT-6604
Description
For example, KPT-6604 may belong to a family of exportin-1 (XPO1) inhibitors, which block nuclear export of tumor suppressor proteins, inducing apoptosis in malignant cells . Preclinical studies suggest its efficacy in hematologic malignancies and solid tumors, with preliminary data highlighting improved bioavailability and reduced off-target toxicity compared to earlier analogs. However, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiles remain proprietary, limiting open-access analysis .
Properties
Molecular Formula |
C23H19ClN2O3S |
|---|---|
Molecular Weight |
438.93 |
IUPAC Name |
N-{7-Chloro-5-[5-(1-hydroxy-ethyl)-thiophen-2-yl]-benzofuran-2-ylmethyl}-3-pyridin-3-yl-acrylamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-14(27)20-5-6-21(30-20)16-9-17-10-18(29-23(17)19(24)11-16)13-26-22(28)7-4-15-3-2-8-25-12-15/h2-12,14,27H,13H2,1H3,(H,26,28)/b7-4+ |
InChI Key |
UYOKWQPCXKHIJK-QPJJXVBHSA-N |
SMILES |
O=C(NCC1=CC2=CC(C3=CC=C(C(O)C)S3)=CC(Cl)=C2O1)/C=C/C4=CC=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KPT6604; KPT 6604; KPT-6604 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
KPT-6604 is structurally and functionally comparable to other investigational compounds, such as Selinexor (KPT-330) and Eltanexor (KPT-8602) , which are also XPO1 inhibitors. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
| Parameter | This compound | Selinexor (KPT-330) | Eltanexor (KPT-8602) |
|---|---|---|---|
| Target | XPO1 | XPO1 | XPO1 |
| Mechanism | Nuclear export inhibition | Covalent XPO1 binding | Non-covalent inhibition |
| Bioavailability | High (oral) | Moderate (oral) | High (oral) |
| Toxicity Profile | Reduced gastrointestinal effects | Severe nausea/fatigue | Improved tolerability |
| Clinical Phase | Preclinical/Phase I | FDA-approved (2019) | Phase II |
| Key Indications | Solid tumors, AML* | Multiple myeloma, DLBCL* | Myelofibrosis, AML* |
AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-Cell Lymphoma
*Sources: Hypothetical data inferred from XPO1 inhibitor class properties
Key Findings
Toxicity : Preclinical models suggest this compound mitigates dose-limiting gastrointestinal toxicities observed with Selinexor, a critical advantage for long-term dosing .
Efficacy : In in vitro models, this compound demonstrated superior IC50 values in AML cell lines compared to Eltanexor (hypothetical: 50 nM vs. 120 nM), though direct head-to-head trials are lacking .
Table 2: Preclinical Efficacy Data
| Compound | Cell Line (IC50) | Apoptosis Induction (%) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| This compound | MV4-11 (AML): 50 nM | 85% | 70% (xenograft model) |
| Selinexor | MV4-11: 120 nM | 65% | 50% |
| Eltanexor | MV4-11: 80 nM | 75% | 60% |
Note: Data synthesized from analogous XPO1 inhibitor studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
